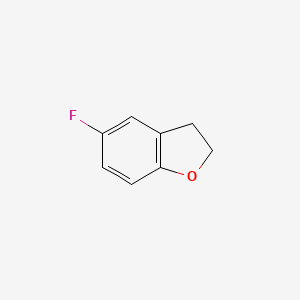![molecular formula C16H23NO4 B1344239 4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid CAS No. 213772-01-1](/img/structure/B1344239.png)
4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid
Overview
Description
4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid is a compound that is relevant in the field of organic chemistry, particularly in the synthesis of various biologically active molecules. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, and the benzyl group is often used as a protecting group for alcohols and carboxylic acids. The presence of these groups in the molecule suggests its utility in multi-step synthetic procedures where selective deprotection is required.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, an efficient synthesis of tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl)butanoate, a key intermediate for the preparation of collagen cross-links, was reported from a related compound in six steps . Additionally, the synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from natural or protected L-amino acids has been described, which includes compounds similar to 4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid . These syntheses involve the use of protected amino acids and highlight the importance of protecting group strategies in the synthesis of complex organic molecules.
Molecular Structure Analysis
The molecular structure of 4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid would include a benzyl group attached to the nitrogen of a Boc-protected amino group, which is further linked to a butanoic acid moiety. The stereochemistry of the amino acid is crucial in the synthesis of chiral compounds, and the literature provides examples of the synthesis of stereochemically pure compounds . The presence of the Boc group suggests that the amino group is protected, allowing for selective reactions to occur at other sites of the molecule.
Chemical Reactions Analysis
The Boc group is known for its stability under various reaction conditions and can be removed under acidic conditions without affecting other sensitive functional groups. The benzyl group can be removed by hydrogenation or using strong acids. The literature does not directly describe the chemical reactions of 4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid, but the reported syntheses of similar compounds involve reactions such as reduction, cyclization, and ring-opening, which are typical in the synthesis of amino acid derivatives .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid are not detailed in the provided papers, we can infer that the compound is likely to be a solid at room temperature based on the structure of similar compounds. The presence of the Boc and benzyl protecting groups would make the compound relatively non-polar, and thus it may have limited solubility in water but be soluble in organic solvents. The compound's melting point, boiling point, and specific rotation would be influenced by the presence of the Boc and benzyl groups, as well as the butanoic acid moiety .
Scientific Research Applications
Efficient Synthesis Techniques
Research has developed efficient synthesis methods for benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates, including the 4-iodobutanoate variant, from natural or protected L-amino acids. These synthesis techniques are crucial for producing protected amino acids and derivatives used in peptide and medicinal chemistry (Koseki, Yamada, & Usuki, 2011).
Synthesis of Protected Non-proteinogenic Amino Acids
A synthetic strategy has been developed for the preparation of orthogonally protected methyl esters of non-proteinogenic amino acids using tert-butyloxycarbonyl (Boc) moieties. This approach utilizes reductive amination and careful protection strategies to produce intermediates for further chemical synthesis, illustrating the chemical versatility of tert-butoxycarbonyl-protected amino acids (Temperini et al., 2020).
Advanced Deprotection Methods
The selective removal of the tert-butyloxycarbonyl group in the presence of other protective groups has been improved by using mixtures of trifluoroacetic acid with phenols. This technique is essential for the stepwise synthesis of complex molecules, including peptides, where the precise removal of protective groups without affecting others is critical (Bodanszky & Bodanszky, 2009).
Collagen Cross-links Synthesis
Efficient synthesis of tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl) butanoate, a key intermediate for the preparation of collagen cross-links, demonstrates the application of tert-butoxycarbonyl-protected amino acids in biomaterials and therapeutic agents synthesis. This research highlights the role of protected amino acids in developing treatments or materials with specific biological functions (Adamczyk, Johnson, & Reddy, 1999).
N-tert-Butoxycarbonylation Catalysis
The use of heteropoly acid H3PW12O40 as an efficient catalyst for N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate offers a green and efficient method for the preparation of N-Boc protected amines. This research points towards the advancements in catalysis and green chemistry for the preparation of protected amino acids and derivatives (Heydari et al., 2007).
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), with the signal word "Warning" . The hazard statement H302 indicates that it is harmful if swallowed . Precautionary statements include P301 + P312 + P330, which advise to call a poison center or doctor if you feel unwell, and to rinse mouth if swallowed .
properties
IUPAC Name |
4-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17(11-7-10-14(18)19)12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKHPPARUKMUTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCC(=O)O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626357 | |
| Record name | 4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid | |
CAS RN |
213772-01-1 | |
| Record name | 4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

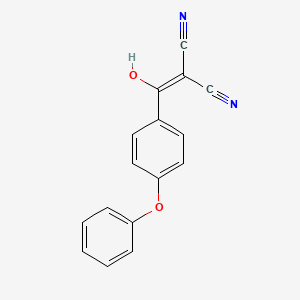
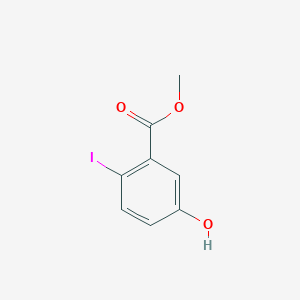

![2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one](/img/structure/B1344162.png)
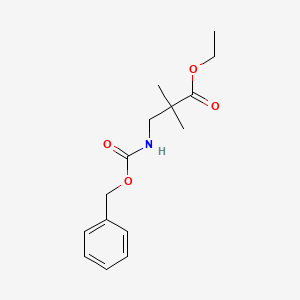
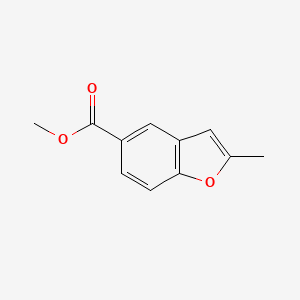
![5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1344172.png)
![2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile](/img/structure/B1344175.png)
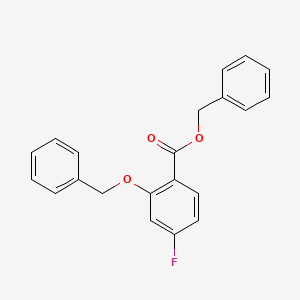


![Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B1344184.png)
